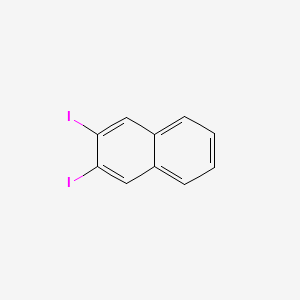

2,3-Diiodonaphthalene

説明

2,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by iodine atoms .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . One method involves a sequentially cascade iodocyclization process, which allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives . This method reportedly yields up to 99% of the product under mild conditions .Molecular Structure Analysis

The molecular structure of this compound is planar, and the molecules are packed in a herring-bone motif . The C—I bond lengths in the molecule are slightly shorter [2.087 (7)–2.107 (7) A] than the bond lengths in its 1,8-diiodonaphthalene isomer [2.11 (1)–2.13 (1) A], which can be attributed to strain relief in the latter .Chemical Reactions Analysis

The analysis of the electronic structure of some iodo-naphthalene molecules revealed intramolecular steric repulsions and through-space interactions between vicinal iodines . Pronounced steric repulsion between iodine substituents was also observed in the molecular structure of 1,8-diiodonaphthalene where the I atoms are twisted out of the aromatic ring plane by 5–17 .科学的研究の応用

Synthesis and Chemical Reactions

- 2,3-Diiodonaphthalene has been synthesized through a two-step process involving iodination and a retro Diels-Alder reaction combined with sublimation. This method showcases the compound's potential in synthetic organic chemistry (Hellberg, Allared, & Pelcman, 2003).

- It has also been used as a precursor for organometallic reagents and compounds derived from nucleophilic substitution, further highlighting its versatility in chemical synthesis (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).

Metallocene Synthesis

- This compound has been used in the synthesis of metallocenes, where it acts as a linking agent between cyclopentadienyl manganese tricarbonyl and ferrocene units (Gronbeck, Matchett, & Rosenblum, 1990).

Magnetic and Electronic Properties

- The compound has shown utility in the field of materials science, particularly in the synthesis of paramagnetic bisnickelocene derivatives, which exhibit intriguing magnetic and electronic interactions (Trtica et al., 2010).

Applications in Sensing Technologies

- This compound derivatives have been employed in the synthesis of phenalenone derivatives, which function as fluorescent chemosensors for fluoride ions, demonstrating its potential in environmental and analytical chemistry (Chen et al., 2011).

作用機序

Target of Action

It is known that iodinated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

It is known that the iodine atoms in the compound can participate in various chemical reactions, potentially altering the function of target molecules . The C—I bond lengths in 2,3-Diiodonaphthalene are slightly shorter than those in its 1,8-diiodonaphthalene isomer, which can be attributed to strain relief in the latter .

Biochemical Pathways

Iodinated compounds can influence a variety of biochemical processes, including those involving proteins and enzymes .

Pharmacokinetics

Iodinated compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Iodinated compounds can have a variety of effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .

生化学分析

Biochemical Properties

2,3-Diiodonaphthalene plays a significant role in biochemical reactions, particularly in the study of halogenated aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to engage in weak intermolecular interactions, such as I-I interactions, which can influence its biochemical behavior . These interactions can affect the compound’s binding affinity and specificity towards certain enzymes and proteins, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of iodine atoms in this compound can lead to steric repulsions and through-space interactions, which may impact the compound’s ability to interact with cellular components . These interactions can result in changes in cellular signaling and metabolic pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s iodine atoms can engage in intramolecular steric repulsions and through-space interactions, which influence its binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its structural integrity under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, highlighting the importance of temporal analysis in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s iodine atoms can influence its metabolic flux and the levels of metabolites produced during its breakdown . These interactions can affect the overall metabolic balance within cells, highlighting the importance of studying the metabolic pathways associated with this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s iodine atoms can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the precise biochemical roles of this compound and its potential impact on cellular processes.

特性

IUPAC Name |

2,3-diiodonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAIAGCHIYVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the most efficient synthesis routes for 2,3-Diiodonaphthalene?

A1: Two main synthesis routes stand out for their efficiency:

- Sandmeyer Reaction: [] This method utilizes anhydrous acetic acid as a solvent and involves the conversion of 2,3-diaminonaphthalene to this compound. Interestingly, using dilute sulfuric acid instead leads to the formation of 2,3-naphtho-triazole, highlighting the crucial role of solvent choice.

- Iodination of Bis(hexachlorocyclopentadiene) Adduct: [] This two-step method involves iodination of the bis(hexachlorocyclopentadiene) adduct of naphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction coupled with sublimation to yield this compound.

Q2: Can you describe the molecular structure and characteristics of this compound?

A: this compound [] (C10H6I2) features a planar molecular structure. In its crystal form, the molecules arrange themselves in a herringbone motif, stabilized by weak I⋯I intermolecular interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)

![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)